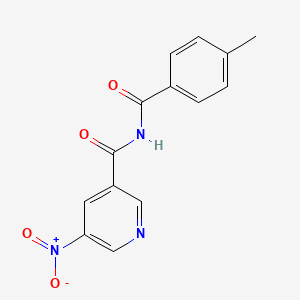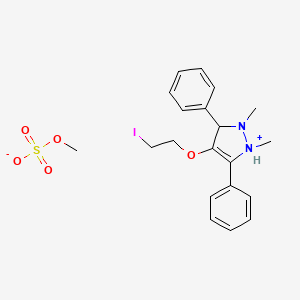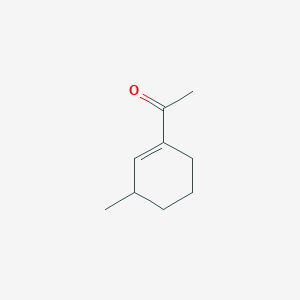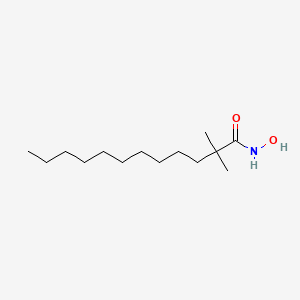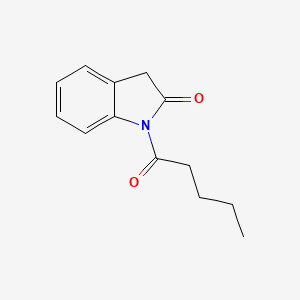
1,1,1,2-Tetrafluoro-2,2-diiodoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2-Tetrafluoro-2,2-diiodoethane is an organofluorine compound with the molecular formula C2F4I2 It is characterized by the presence of four fluorine atoms and two iodine atoms attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1,2-Tetrafluoro-2,2-diiodoethane can be synthesized through the reaction of tetrafluoroethylene with iodine. The reaction typically occurs in the gas phase and is facilitated by spectrophotometry at standard conditions (298.15 K) . The reaction can be represented as:
C2F4+I2→C2F4I2
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled reaction of tetrafluoroethylene with iodine under optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,2-Tetrafluoro-2,2-diiodoethane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form tetrafluoroethylene and iodine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Substitution Reactions: Depending on the nucleophile used, various substituted tetrafluoroethane derivatives can be formed.
Reduction Reactions: The primary products are tetrafluoroethylene and iodine.
Aplicaciones Científicas De Investigación
1,1,1,2-Tetrafluoro-2,2-diiodoethane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,1,1,2-tetrafluoro-2,2-diiodoethane involves its ability to undergo substitution and reduction reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For example, in substitution reactions, the iodine atoms are replaced by nucleophiles, leading to the formation of new compounds with different properties.
Comparación Con Compuestos Similares
1,1,2,2-Tetrafluoroethane (C2H2F4): A similar compound with four fluorine atoms but no iodine atoms.
1,2-Diiodotetrafluoroethane (C2F4I2): Another isomer with the same molecular formula but different structural arrangement.
1,1,2,2-Tetrafluoro-1,2-diiodoethane (C2F4I2): A closely related compound with a similar structure.
Uniqueness: 1,1,1,2-Tetrafluoro-2,2-diiodoethane is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
57171-63-8 |
|---|---|
Fórmula molecular |
C2F4I2 |
Peso molecular |
353.82 g/mol |
Nombre IUPAC |
1,1,1,2-tetrafluoro-2,2-diiodoethane |
InChI |
InChI=1S/C2F4I2/c3-1(4,5)2(6,7)8 |
Clave InChI |
CJGCSCCKQJWTQF-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(I)I)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
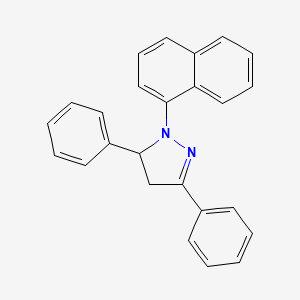
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)

![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
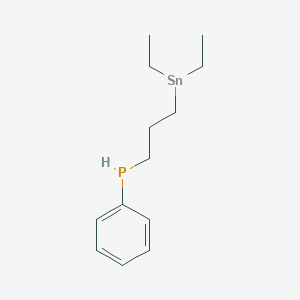
![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
